molecular formula C13H9ClF2S B7998644 1-Chloro-3-fluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzene CAS No. 1443314-06-4

1-Chloro-3-fluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzene

Cat. No.: B7998644
CAS No.: 1443314-06-4
M. Wt: 270.73 g/mol
InChI Key: BQUBZNKJJYHRON-UHFFFAOYSA-N
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Description

1-Chloro-3-fluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzene is a halogenated aromatic compound featuring a benzene ring substituted with chlorine (Cl) at position 1, fluorine (F) at position 3, and a sulfanylmethyl group (–SCH2–) at position 4, which is further attached to a 3-fluorophenyl ring. This structure integrates multiple electronegative substituents (Cl and F) and a sulfur-containing thioether group, which collectively influence its electronic, steric, and physicochemical properties.

The sulfanylmethyl group introduces a flexible linkage between the two aromatic rings, which may affect molecular conformation and intermolecular interactions such as π-π stacking or hydrogen bonding. The presence of fluorine atoms at both the main benzene ring and the attached phenyl ring could enhance metabolic stability and lipophilicity, traits often leveraged in drug design .

Properties

IUPAC Name

4-chloro-2-fluoro-1-[(3-fluorophenyl)sulfanylmethyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF2S/c14-10-5-4-9(13(16)6-10)8-17-12-3-1-2-11(15)7-12/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQUBZNKJJYHRON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)SCC2=C(C=C(C=C2)Cl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301184650
Record name Benzene, 4-chloro-2-fluoro-1-[[(3-fluorophenyl)thio]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301184650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443314-06-4
Record name Benzene, 4-chloro-2-fluoro-1-[[(3-fluorophenyl)thio]methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443314-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 4-chloro-2-fluoro-1-[[(3-fluorophenyl)thio]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301184650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-Chloro-3-fluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzene typically involves the following steps:

Mechanism of Action

The mechanism of action of 1-Chloro-3-fluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzene involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Compounds

Compound Name Halogen Substituents Sulfur Group Type Reported Biological Activity References
Target Compound 1-Cl, 3-F (main ring); 3-F (sulfanylmethyl) Sulfanylmethyl (thioether) Not reported
SC-558 Analogs (1a-f) Varied (e.g., Cl, Br, OCH3) Sulfonamide (–SO2NH–) COX-2 inhibition (inferred)
Schiff/Mannich Bases (Triazole-thione derivatives) 3-Fluorophenyl Thione (C=S) Antimicrobial activity
1-(4-Chloro-3-fluorophenyl)-2-[(3-phenylisoquinolin-1-yl)sulfanyl]ethanone 4-Cl, 3-F Sulfanyl (–S–) Not reported
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde 3-Cl Sulfanyl (–S–) Not reported
1-Chloro-4-[(2-chloroethyl)sulfonyl]benzene 1-Cl, 2-Cl (sulfonyl) Sulfonyl (–SO2–) Pesticide use (Sulphenone)

Key Observations:

Halogen Diversity and Position :

  • The target compound’s 1-Cl and 3-F substituents contrast with analogues like 1-(4-Chloro-3-fluorophenyl)-... (4-Cl, 3-F) and 5-(3-Chlorophenylsulfanyl)-... (3-Cl) . Fluorine’s strong electronegativity may reduce electron density on the aromatic ring, affecting reactivity in electrophilic substitutions compared to chlorine.
  • Compounds with para-substituted halogens (e.g., 1-Chloro-4-[(2-chloroethyl)sulfonyl]benzene) exhibit distinct steric and electronic profiles due to linear alignment of substituents.

Sulfur Group Impact: Thioether vs. Thione (C=S) in Antimicrobial Agents: Schiff and Mannich bases with triazole-thione moieties demonstrate that sulfur’s lone pairs and hydrogen-bonding capacity correlate with antimicrobial efficacy, a trait the target compound may share due to its sulfanylmethyl group.

Fluorine’s role in improving metabolic stability could further enhance drug-like properties.

Crystallographic and Conformational Insights

  • The crystal structure of ethyl 5-(3-fluorophenyl)-2-[(4-fluorophenyl)methylidene]-... reveals that fluorophenyl groups influence molecular packing via C–H···F hydrogen bonds and π-π interactions (centroid distance: 3.76 Å). The target compound’s 3-fluorophenyl and thioether groups may adopt similar conformations, favoring zigzag chain formation or ladder-like stacking.
  • Dihedral angles between aromatic rings (e.g., 84.8° and 9.6° in ) suggest that substituent positions critically affect three-dimensional arrangement, which could influence solubility and crystallization behavior.

Q & A

Q. What are the recommended methods for synthesizing 1-chloro-3-fluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzene?

The synthesis of this compound likely involves multi-step reactions. A plausible route includes:

  • Step 1 : Preparation of the (3-fluorophenyl)sulfanylmethyl intermediate via nucleophilic substitution, where a thiol group (e.g., 3-fluorobenzenethiol) reacts with a chloromethylbenzene derivative.
  • Step 2 : Introduction of the chloro and fluoro substituents on the benzene ring via electrophilic aromatic substitution or cross-coupling reactions. Similar methodologies are described for bis(3-fluorophenyl) sulfide synthesis, where thiol groups are coupled to aromatic rings under basic conditions .

Q. How can the purity and structural integrity of this compound be validated?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 19^19F NMR to confirm substituent positions and integration ratios.
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight.
  • Elemental Analysis : To confirm stoichiometry. For crystalline samples, single-crystal X-ray diffraction (e.g., SHELX programs) provides unambiguous structural confirmation .

Advanced Research Questions

Q. How does the electronic environment of the benzene rings influence reactivity in this compound?

The electron-withdrawing fluorine and chlorine substituents activate the aromatic rings toward nucleophilic attack while directing electrophiles to specific positions. Computational studies (e.g., DFT) can map electron density distributions. Experimental validation might involve monitoring substitution reactions at the para or meta positions relative to the sulfanylmethyl group. Crystal structure data from related fluorinated compounds (e.g., dihedral angles and π-stacking interactions) can also inform electronic effects .

Q. What challenges arise in crystallographic analysis of this compound, and how are they addressed?

Challenges include:

  • Disorder in the sulfanylmethyl group : Mitigated using SHELXL refinement with restraints for bond lengths and angles .
  • Weak intermolecular interactions : C–H···F and π–π stacking (observed in fluorinated analogs) require high-resolution data collection (e.g., synchrotron sources) . Visualization tools like ORTEP-3 aid in interpreting thermal ellipsoids and molecular geometry .

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

Discrepancies in NMR or IR spectra may arise from:

  • Dynamic effects : Rotameric interconversion of the sulfanylmethyl group. Variable-temperature NMR can identify slow exchange processes.
  • Solvent interactions : Compare data across solvents (e.g., DMSO vs. CDCl3_3). Cross-referencing with crystallographic data (e.g., bond distances) helps validate static structural features .

Q. What are the implications of the sulfanylmethyl group’s conformation on biological activity?

The group’s axial/equatorial orientation (observed in similar thioether-containing compounds) affects steric interactions with biomolecular targets. Molecular docking studies paired with crystallographic data (e.g., dihedral angles) can predict binding modes. For example, the axial position of a 3-fluorophenyl group in a thiazolo-pyrimidine derivative was critical for its crystal packing and bioactivity .

Methodological Considerations

Q. What strategies optimize the yield of sulfanylmethylation reactions in synthesis?

  • Base selection : Use of K2_2CO3_3 or Cs2_2CO3_3 to deprotonate thiols and drive nucleophilic substitution.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
  • Temperature control : Moderate heating (60–80°C) balances reactivity and side-product formation. These parameters align with protocols for synthesizing structurally related sulfides .

Q. How can researchers differentiate between regioisomers during structural characterization?

  • NOESY NMR : Identifies spatial proximity between substituents.
  • X-ray crystallography : Resolves atomic positions definitively (e.g., distinguishing 3-fluoro vs. 4-fluoro isomers) .
  • Computational modeling : Compares experimental IR/Raman spectra with simulated spectra of proposed isomers.

Key Citations

  • SHELX programs for crystallographic refinement .
  • ORTEP-3 for molecular visualization .
  • Synthesis and conformational analysis of fluorinated sulfides .

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